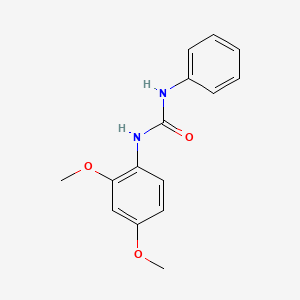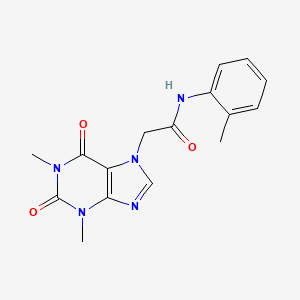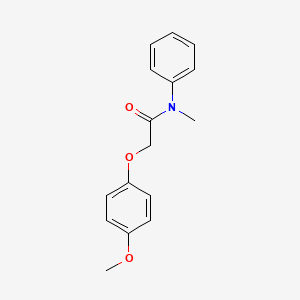
N-(2,4-dimethoxyphenyl)-N'-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of “N-(2,4-dimethoxyphenyl)-N’-phenylurea” or similar compounds has been reported in several studies . For instance, a novel taste-enhancing compound (N’-[(2,4-dimethoxyphenyl)methyl]-N-(2-pyridin-2-ylethyl) oxamide (DE)) was synthesized in 94% yield under optimized conditions .Molecular Structure Analysis
The molecular structure of “N-(2,4-dimethoxyphenyl)-N’-phenylurea” or similar compounds has been characterized by various techniques such as 1H and 13C NMR spectrum . The detailed crystal structure of the compound was determined from Single crystal X-ray diffraction (SCXRD) study .Chemical Reactions Analysis
The chemical reactions of “N-(2,4-dimethoxyphenyl)-N’-phenylurea” or similar compounds have been studied. For instance, the natural bond orbital (NBO) analysis results show that the interaction between the donor π (C2-C7) and acceptor π* (C1-N8) has the highest stabilization energy (111.9 kJ/mol) and it shows the hyperconjugation within the –CONH‒ group.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2,4-dimethoxyphenyl)-N’-phenylurea” include a molecular weight of 287.31 g/mol. The UV–Vis Spectrum reveals the optical transparency of the grown crystal in the visible region.Aplicaciones Científicas De Investigación
Taste Enhancing Effect
“N-(2,4-dimethoxyphenyl)-N’-phenylurea” has been studied for its potential as a taste-enhancing compound . A novel taste-enhancing compound was synthesized and characterized by 1H and 13C NMR spectrum . Human sensory evaluation showed that the addition of this compound significantly enhanced the kokumi, umami, and salt tastes . This compound could bind and activate calcium-sensing and T1R1/T1R3 receptors .
Anti-Inflammatory Effects
This compound has been studied for its anti-inflammatory effects on immune cells. It could potentially be used in the treatment of various inflammatory conditions.
Neurodegenerative Disorder Research
“N-(2,4-dimethoxyphenyl)-N’-phenylurea” has been shown to improve cognitive function and reduce neuroinflammation. This suggests potential applications in the treatment of neurodegenerative disorders.
Bacterial RNA Polymerase Inhibitors
“N-(2,4-dimethoxyphenyl)-N’-phenylurea” derivatives have been synthesized and evaluated for their inhibitory activity against bacterial RNA polymerase (RNAP) . Some compounds displayed potent antimicrobial activity against Gram-positive bacteria of Staphylococcus aureus and Streptococcus pneumoniae .
Antibacterial Activity
Some “N-(2,4-dimethoxyphenyl)-N’-phenylurea” derivatives showed potent antibacterial activity against clinical isolates of MRSA, VRSA, RRSA, and MPRSP . This suggests potential applications in the development of new antibacterial drugs .
Cytotoxicity
“N-(2,4-dimethoxyphenyl)-N’-phenylurea” derivatives have been studied for their cytotoxicity against LO2 cells . This suggests potential applications in cancer research .
Direcciones Futuras
The future directions of “N-(2,4-dimethoxyphenyl)-N’-phenylurea” research could involve further exploration of its potential applications in various fields. For instance, a novel taste-enhancing compound (N’-[(2,4-dimethoxyphenyl)methyl]-N-(2-pyridin-2-ylethyl) oxamide (DE)) was synthesized and showed promising results in enhancing the kokumi, umami, and salt tastes .
Mecanismo De Acción
Target of Action
The primary target of N-(2,4-dimethoxyphenyl)-N’-phenylurea is the bacterial RNA polymerase (RNAP) . RNAP is involved in the synthesis of RNAs in bacteria and has been approved as an attractive drug target .
Mode of Action
N-(2,4-dimethoxyphenyl)-N’-phenylurea interacts with the switch region of the bacterial RNAP . The switch region can be divided into three pockets: the hydrogen bond sub pocket, the cleft sub pocket, and the hydrophobic pocket . The compound’s interaction with these pockets inhibits the function of RNAP, thereby disrupting the synthesis of RNAs in bacteria .
Biochemical Pathways
The inhibition of bacterial RNAP disrupts the transcription process in bacteria, affecting the production of essential proteins and enzymes . This disruption can lead to the death of the bacteria, providing a potential mechanism for the compound’s antimicrobial activity .
Pharmacokinetics
The compound’s ability to inhibit bacterial rnap suggests that it may have good bioavailability and can effectively reach its target within bacterial cells .
Result of Action
The result of the action of N-(2,4-dimethoxyphenyl)-N’-phenylurea is the inhibition of bacterial RNAP, leading to the death of the bacteria . Some compounds displayed potent antimicrobial activity against Gram-positive bacteria of Staphylococcus aureus and Streptococcus pneumoniae .
Action Environment
The action of N-(2,4-dimethoxyphenyl)-N’-phenylurea can be influenced by various environmental factors. For instance, the compound’s efficacy may be affected by the presence of other substances that can interact with bacterial RNAP . .
Propiedades
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-19-12-8-9-13(14(10-12)20-2)17-15(18)16-11-6-4-3-5-7-11/h3-10H,1-2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQYKCBIWJZXDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)-3-phenylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-hydroxy-3-nitrophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5778806.png)
![2-ethyl-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5778813.png)
![N-[4-(aminosulfonyl)benzyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B5778820.png)
![2-hydroxy-5-{[(phenylthio)acetyl]amino}benzoic acid](/img/structure/B5778834.png)


![2-{[(4-iodophenyl)amino]methylene}cyclohexanone](/img/structure/B5778859.png)

![ethyl 4-[({[2-(4-chlorophenyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B5778864.png)
![4-{[2,5-bis(methoxycarbonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5778875.png)

![N-(2,4-dimethoxyphenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)thiourea](/img/structure/B5778891.png)
![3-cyclohexyl-1-[2-(4-methylphenyl)-2-oxoethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5778899.png)
![5-(2-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}carbonohydrazonoyl)-2-thiophenecarboxylic acid](/img/structure/B5778904.png)